![molecular formula C14H19N3O5 B2724218 Azane;3-(hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylic acid CAS No. 2380192-89-0](/img/structure/B2724218.png)

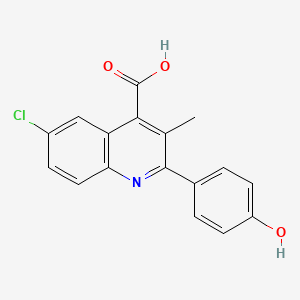

Azane;3-(hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Azane;3-(hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylic acid” is an alkaloid found in the club moss Huperzia serrata . It has been used for centuries in Chinese folk medicine to treat dementia . The effects of this alkaloid have been attributed to its ability to inhibit the cholinergic enzyme acetylcholinesterase (AChE), acting as an acetylcholinesterase inhibitor (AChEI) .

Synthesis Analysis

The synthesis of this compound involves three-component condensations of acetoacetic acid N-aryl (N, N-diethyl)amides with salicylaldehyde and thiourea in EtOH in the presence of a sodium-bisulfate catalyst .Molecular Structure Analysis

The compound presents a complex array of structural components: a compact tricyclic structure with a bicyclo [3.1.1] skeleton fused with an α-pyridone ring, an exocyclic ethylidene moiety, and a 3-carbon bridge with an -NH2 group .Physical and Chemical Properties Analysis

The compound is an unsaturated sesquiterpene alkaloid that effectively crosses the blood-brain barrier (BBB) . It has a half-life of 5 hours in the bloodstream, reaching a peak concentration at approximately 60 minutes in humans .Scientific Research Applications

Synthesis and Molecular Structure

Research has focused on the synthesis of various heterocyclic compounds with structural similarities to the one you've described. For example, the synthesis and molecular structure of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene highlight the intricate methods used to create these compounds and analyze their structures using techniques like x-ray crystallography (Soldatenkov et al., 1996).

Chemical Reactions and Mechanisms

The photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides provides insight into the synthesis and transformation of related compounds through photolysis, leading to various isocyanates and tricyclic δ-lactams (Brown, 1964). Another study on the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals explores the stereoselective synthesis of amino sugars, demonstrating the compound's utility in creating complex organic molecules (Nativi et al., 1989).

Supramolecular Chemistry

Research on crystal engineering and the formation of supramolecular assemblies using benzenetetracarboxylic acid and aza donor molecules reveals the potential of these compounds in designing new materials with specific chemical and physical properties (Arora & Pedireddi, 2003).

Novel Synthesis Approaches

Innovative synthesis methods have been developed for acyl azides, a class of compounds that are synthetically important for their reactivity and versatility in organic chemistry. This research demonstrates the application of new techniques in the synthesis of complex organic molecules (Widyan, 2021).

Mechanism of Action

Future Directions

The compound’s role in neuroprotection is a good therapeutic candidate for Alzheimer’s disease (AD) . Future research could focus on its interactions with different molecular signaling avenues, such as the Wnt signaling, the pre- and post-synaptic region mechanisms (synaptotagmin, neuroligins), the amyloid precursor protein (APP) processing, the amyloid-β peptide (Aβ) accumulation, and mitochondrial protection .

Properties

IUPAC Name |

azane;3-(hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5.H3N/c1-6-11-9(7(5-17)4-15-6)8-3-14(2,21-11)16-12(18)10(8)13(19)20;/h4,8,10,17H,3,5H2,1-2H3,(H,16,18)(H,19,20);1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAHNGLYGFKYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1OC3(CC2C(C(=O)N3)C(=O)O)C)CO.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2724137.png)

![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2724141.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2724147.png)

![N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2724150.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide](/img/structure/B2724152.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2724154.png)

![4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2724155.png)

![1-(4-Chlorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2724156.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2724158.png)